molecular formula C29H24N2O2 B464728 5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 315670-15-6

5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B464728
M. Wt: 432.5g/mol
InChI Key: NROMPVSVWHCGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound. It contains a benzoxazine group, which is a type of isomeric bicyclic heterocyclic chemical compound that consists of a benzene ring fused to an oxazine ring . Benzoxazines are used in the production of thermoset resins or thermosetting polymers .


Synthesis Analysis

Benzoxazines, such as the one in this compound, can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . A novel series of ionic and neutral benzoxazine monomer couples were synthesized and thoroughly characterized using cutting-edge X-ray and spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of benzoxazines consists of a benzene ring fused to an oxazine ring . The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .


Chemical Reactions Analysis

Benzoxazines undergo a ring-opening polymerization process . This process involves the detachment of chloroalkane and the opening of the oxazine ring, significantly reducing the ROP temperature .

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-phenyl-5-(3-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O2/c1-3-10-21(11-4-1)20-32-24-15-9-14-23(18-24)29-31-27(25-16-7-8-17-28(25)33-29)19-26(30-31)22-12-5-2-6-13-22/h1-18,27,29H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROMPVSVWHCGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.